2-Chloro-6-(pentan-2-yl)phenol
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Overview
Description
2-Chloro-6-(pentan-2-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is specifically substituted with a chlorine atom at the second position and a pentan-2-yl group at the sixth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pentan-2-yl)phenol can be achieved through nucleophilic aromatic substitution. This involves the substitution of a chlorine atom on a chlorinated benzene ring with a nucleophile, such as a hydroxyl group. The reaction typically requires strong electron-withdrawing groups to activate the aromatic ring and strong basic conditions to facilitate the substitution .
Industrial Production Methods
Industrial production of phenols, including this compound, often involves the Hock process. This process includes the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(pentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as sodium dichromate or chromium trioxide.
Reduction: Reduction of phenols can yield cyclohexanols.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na₂Cr₂O₇), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a metal catalyst.
Substitution: Halogens (e.g., Br₂), nitrating agents (e.g., HNO₃).
Major Products
Oxidation: Quinones.
Reduction: Cyclohexanols.
Substitution: Halogenated phenols, nitrophenols.
Scientific Research Applications
2-Chloro-6-(pentan-2-yl)phenol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its phenolic structure.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(pentan-2-yl)phenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, while the hydrophobic pentan-2-yl group can interact with lipid membranes. These interactions can disrupt cellular processes and lead to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
2-Chlorophenol: Similar structure but lacks the pentan-2-yl group.
4-Hexylresorcinol: Contains a hexyl group and two hydroxyl groups on the benzene ring.
Uniqueness
2-Chloro-6-(pentan-2-yl)phenol is unique due to the presence of both a chlorine atom and a pentan-2-yl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
65565-62-0 |
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Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
2-chloro-6-pentan-2-ylphenol |
InChI |
InChI=1S/C11H15ClO/c1-3-5-8(2)9-6-4-7-10(12)11(9)13/h4,6-8,13H,3,5H2,1-2H3 |
InChI Key |
NUOZIQVIWOZYMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=C(C(=CC=C1)Cl)O |
Origin of Product |
United States |
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